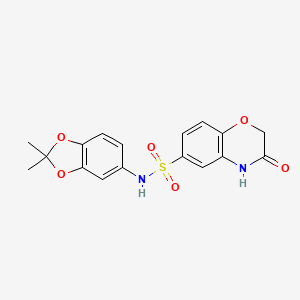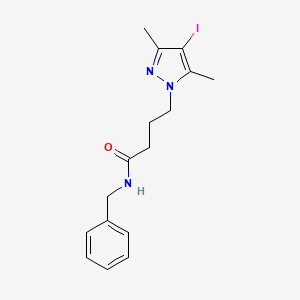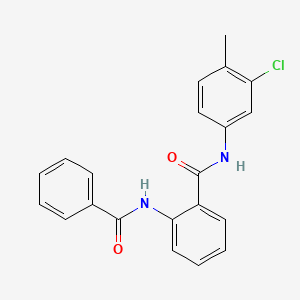
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling of the phenyl groups: The chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimized for yield and purity. Specific conditions such as temperature, pressure, and solvent choice are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups into the phenyl rings.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea: Lacks the thiazole ring.
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(4,5-dihydro-1,3-thiazol-2-yl)urea: Similar structure but with different substituents on the thiazole ring.
Uniqueness
The presence of the thiazole ring and specific substituents in 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea may confer unique properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C19H19Cl2N3O2S |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
1-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-19(2)11-22-18(27-19)24(15-10-13(21)7-8-16(15)26-3)17(25)23-14-6-4-5-12(20)9-14/h4-10H,11H2,1-3H3,(H,23,25) |
Clé InChI |
FDJOPFWKAOESOC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN=C(S1)N(C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11483421.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483432.png)
amine](/img/structure/B11483442.png)
![9-chloro-N-methyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11483450.png)
![5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11483460.png)

![Benzyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11483462.png)
![1-(4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}phenyl)ethanone](/img/structure/B11483463.png)

![6-(4-ethoxyphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11483480.png)
![2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole](/img/structure/B11483486.png)
![methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate](/img/structure/B11483490.png)
![ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B11483500.png)
